Cas no 4726-84-5 (DL-Alaninamide)
DL-Alaninamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Aminopropanamide
- DL-Alaninamide
- Α-AMINOPROPIONAMIDE
- Propanamide, 2-amino-
- DTXSID70325499
- Alaninamide
- ethane, 1-amino-1-carbamoyl-
- NSC509293
- AB43014
- SY111070
- DB-070784
- AKOS016051330
- Z54749436
- DL-Alanylamide
- EN300-60853
- NSC-509293
- 11A1TLN9SF
- 4726-84-5
- NSC 509293
- SY012823
- 2-aminopropionamide
- SB44666
- NoName_1663
- DTXSID10902420
- NS00040718
- Alaninamide, DL-
- MFCD07841687
- MFCD00672501
- AKOS000204888
- CS-0186552
- alpha-aminopropionamide
- Q27251311
- UNII-11A1TLN9SF
- HQMLIDZJXVVKCW-UHFFFAOYSA-N
-
- MDL: MFCD07841687
- Inchi: 1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)
- InChI Key: HQMLIDZJXVVKCW-UHFFFAOYSA-N
- SMILES: O=C(C(C)N)N
Computed Properties
- Exact Mass: 88.06370
- Monoisotopic Mass: 88.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 61.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- Boiling Point: 247.4℃at760mmHg
- Flash Point: 103.4℃
- PSA: 69.11000
- LogP: 0.21950
DL-Alaninamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A614300-100mg |
DL-Alaninamide |
4726-84-5 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A614300-250mg |
DL-Alaninamide |
4726-84-5 | 250mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A614300-500mg |
DL-Alaninamide |
4726-84-5 | 500mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A614300-1g |
DL-Alaninamide |
4726-84-5 | 1g |
$ 80.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TP223-200mg |
DL-Alaninamide |
4726-84-5 | 95% | 200mg |
179.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TP223-1g |
DL-Alaninamide |
4726-84-5 | 95% | 1g |
630.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TP223-50mg |
DL-Alaninamide |
4726-84-5 | 95% | 50mg |
80.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851443-1g |
2-Aminopropanamide |
4726-84-5 | ≥95% | 1g |
1,341.00 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1044762-5g |
2-Aminopropanamide |
4726-84-5 | 95% | 5g |
$145 | 2024-06-07 | |
| Chemenu | CM308837-10g |
2-Aminopropanamide |
4726-84-5 | 97% | 10g |
$426 | 2024-07-16 |
DL-Alaninamide Related Literature
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1. Aqueous solutions containing amino acids and peptides. Part 13.—Enthalpy of dilution and osmotic coefficients of some N-acetyl amino acid amides and some N-acetyl peptide amides at 298.15 KG. Michael Blackburn,Terence H. Lilley,Elizabeth Walmsley J. Chem. Soc. Faraday Trans. 1 1982 78 1641
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José Rivera-Chávez,Huzefa A. Raja,Tyler N. Graf,Jacklyn M. Gallagher,Prashant Metri,Ding Xue,Cedric J. Pearce,Nicholas H. Oberlies RSC Adv. 2017 7 45733
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P. Madhu,P. Sivakumar,Rajendran Sribalan New J. Chem. 2019 43 14426
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4. Aqueous solutions containing amino acids and peptides. Part 16.—Solute–solute interactions in solutions containing some N-acetyl-N′-methylamino acid amidesG. Michael Blackburn,Terence H. Lilley,Peter J. Milburn J. Chem. Soc. Faraday Trans. 1 1985 81 2191
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5. Aqueous solutions containing amino acids and peptides. Part 27.—Partial molar heat capacities and partial molar volumes of some N-acetyl amino acid amides, some N-acetyl peptide amides and two peptides at 25 °CGavin R. Hedwig,Julia F. Reading,Terence H. Lilley J. Chem. Soc. Faraday Trans. 1991 87 1751
Additional information on DL-Alaninamide
Recent Advances in DL-Alaninamide (CAS: 4726-84-5) Research: A Comprehensive Review
DL-Alaninamide (CAS: 4726-84-5) is a chiral amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. As a versatile building block, it plays a crucial role in the synthesis of peptides, peptidomimetics, and other bioactive compounds. Recent studies have explored its potential applications in drug discovery, metabolic engineering, and as a precursor for novel therapeutic agents. This research brief aims to synthesize the latest findings related to DL-Alaninamide, focusing on its chemical properties, biological activities, and emerging applications in biomedicine.
The chemical structure of DL-Alaninamide (C3H8N2O) features an amide group attached to the alpha-carbon of alanine, making it a valuable intermediate in organic synthesis. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is critical for its application in chiral drug development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that L-Alaninamide derivatives exhibit enhanced binding affinity to specific protein targets compared to their D-counterparts, highlighting the importance of stereochemistry in its pharmacological applications.
In pharmaceutical research, DL-Alaninamide has shown promise as a scaffold for developing protease inhibitors. A recent patent (WO2023056478) describes novel dipeptidyl peptidase-4 (DPP-4) inhibitors derived from DL-Alaninamide, which demonstrate improved metabolic stability and oral bioavailability compared to existing antidiabetic drugs. These findings suggest potential applications in type 2 diabetes treatment, with preclinical studies showing significant glucose-lowering effects in animal models.
Metabolic engineering studies have revealed interesting applications of DL-Alaninamide in microbial production systems. Research published in Metabolic Engineering Communications (2024) demonstrated that engineered E. coli strains can utilize DL-Alaninamide as a nitrogen source for the production of high-value amino acid derivatives. This approach offers a sustainable alternative to traditional chemical synthesis methods, with potential implications for industrial-scale production of pharmaceutical intermediates.
The safety profile and pharmacokinetic properties of DL-Alaninamide derivatives have been extensively studied in recent years. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2023) confirmed the low toxicity of most DL-Alaninamide-based compounds, with LD50 values exceeding 2000 mg/kg in rodent models. However, researchers have noted that certain N-substituted derivatives may exhibit increased hepatotoxicity, emphasizing the need for careful structural optimization in drug development programs.
Emerging applications in radiopharmaceuticals have expanded the utility of DL-Alaninamide. A 2024 study in Nuclear Medicine and Biology reported the successful labeling of Alaninamide derivatives with fluorine-18 for PET imaging applications. These radiotracers demonstrated excellent tumor uptake in preclinical models, suggesting potential use in cancer diagnostics and theranostics.
In conclusion, recent research on DL-Alaninamide (4726-84-5) highlights its growing importance in pharmaceutical development and chemical biology. From its role as a versatile synthetic building block to its applications in drug discovery and metabolic engineering, this compound continues to offer new opportunities for therapeutic innovation. Future research directions may focus on the development of novel delivery systems for Alaninamide-based drugs and the exploration of its potential in treating neurological disorders, where amino acid derivatives have shown particular promise.
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